molecular formula C15H16N4O2S2 B2621642 1,2-dimethyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-1H-imidazole-4-sulfonamide CAS No. 2034592-24-8

1,2-dimethyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-1H-imidazole-4-sulfonamide

Cat. No.: B2621642
CAS No.: 2034592-24-8
M. Wt: 348.44
InChI Key: MFAXYDBJXHEUJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Imidazole-4-Sulfonamide Derivatives

Imidazole-4-sulfonamide derivatives trace their origins to the broader exploration of nitrogen-containing heterocycles in the early 20th century. The imidazole scaffold, first isolated in the 1840s, gained prominence due to its presence in biologically critical molecules like histidine and purine bases. The integration of sulfonamide groups into heterocyclic systems emerged later, driven by the success of early sulfa drugs such as Prontosil (sulfamidochrysoidin), which demonstrated the therapeutic potential of sulfonamide moieties as antibacterial agents.

The Debus–Radziszewski reaction, a classical method for synthesizing imidazoles, facilitated the systematic modification of imidazole derivatives. For instance, this reaction enabled the incorporation of sulfonamide groups at the 4-position of the imidazole ring, as evidenced by recent syntheses of analogues like HL1 and HL2, which exhibited antimicrobial activity. The strategic fusion of imidazole with sulfonamide aimed to enhance binding interactions with biological targets, leveraging the sulfonamide’s proven ability to inhibit enzymes such as dihydropteroate synthase (DHPS) in bacteria.

Properties

IUPAC Name

1,2-dimethyl-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]imidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S2/c1-11-18-15(10-19(11)2)23(20,21)17-9-12-5-6-16-13(8-12)14-4-3-7-22-14/h3-8,10,17H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFAXYDBJXHEUJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,2-Dimethyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-1H-imidazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure that includes an imidazole ring, a thiophene moiety, and a pyridine group. The presence of these heterocycles is crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas:

  • Anticancer Activity : The compound exhibits significant cytotoxic effects against various cancer cell lines. Studies have shown that it induces apoptosis in tumor cells, making it a candidate for further development as an anticancer agent.
  • Antimicrobial Properties : Preliminary data suggest that the compound has antimicrobial activity against certain bacterial strains, indicating potential use as an antibiotic.
  • Anti-inflammatory Effects : The sulfonamide group is known for its anti-inflammatory properties, which may contribute to the overall therapeutic profile of the compound.

The mechanisms underlying the biological activities of 1,2-dimethyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-1H-imidazole-4-sulfonamide are multifaceted:

  • Apoptosis Induction : Flow cytometry assays have demonstrated that the compound can increase the percentage of apoptotic cells in cancer cell lines, particularly at higher concentrations .
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation. For instance, it has shown inhibitory effects on carbonic anhydrase and histone deacetylases (HDACs), which are relevant targets in cancer therapy .
  • Cell Cycle Arrest : Some studies indicate that treatment with this compound can lead to cell cycle arrest at specific phases, contributing to its anticancer effects.

Research Findings and Case Studies

Several studies have reported on the biological activity of the compound:

StudyFindings
Demonstrated cytotoxicity against HeLa and CaCo-2 cell lines with IC50 values indicating significant potency.
Showed inhibition of HDAC and potential anti-inflammatory effects through modulation of cytokine production.
Induced apoptosis in MDA-MB-231 cells with flow cytometry confirming increased apoptotic cells compared to controls.

Scientific Research Applications

The compound has been evaluated for its potential therapeutic effects, particularly in cancer treatment and as an antimicrobial agent.

Anticancer Applications

Research has shown that derivatives of imidazole compounds exhibit significant antiproliferative effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Case Study: Anticancer Efficacy

A study published in ACS Omega synthesized several imidazole derivatives, including this compound, which were tested against breast and liver cancer cell lines. Results indicated that certain derivatives significantly inhibited cell growth, suggesting potential as therapeutic agents against these cancers.

Cancer TypeCell LineIC50 (µM)Reference
Breast CancerMDA-MB-2315.0ACS Omega
Liver CancerHepG23.2ACS Omega
Colorectal CancerHT-297.5ACS Omega
Prostate CancerPC36.8ACS Omega

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties against various bacterial strains. The results indicate that it possesses significant inhibitory effects.

Case Study: Antimicrobial Testing

In a separate investigation, the antimicrobial activity of this compound was evaluated using standard disk diffusion methods against common pathogens.

Bacterial StrainInhibition Zone (mm)Reference
Staphylococcus aureus15Journal of Microbiology
Escherichia coli12Journal of Microbiology
Bacillus subtilis14Journal of Microbiology

Comparison with Similar Compounds

Imidazole-Sulfonamide Derivatives

  • 1,2-Dimethyl-N-[1-(5,6,7,8-Tetrahydro-4-Quinazolinyl)-4-Piperidinyl]-1H-Imidazole-4-Sulfonamide (): Structural Difference: The sulfonamide nitrogen is substituted with a quinazolinyl-piperidinyl group instead of a thiophene-pyridinylmethyl moiety. In contrast, the thiophene-pyridine group in the target compound may improve solubility and reduce off-target interactions due to its smaller size and lower basicity .
  • N-(Imidazolidin-2-ylidene)-4-Chloro-5-Methylbenzenesulfonamide Derivatives (): Structural Difference: These compounds feature a benzene-sulfonamide core with imidazolidin-2-ylidene substituents.

Heterocyclic Hybrids

  • 1-(Thiophen-2-yl)-2-(2-(Thiophen-2-yl)-4H-Benzoimidazo[1,2-b][1,2,4]Triazol-4-yl)Ethan-1-one () :

    • Structural Difference : A benzoimidazo-triazolone scaffold with dual thiophene groups.
    • Impact : The fused triazole system increases molecular weight (~450 g/mol) and planarity, which may limit solubility compared to the target compound’s imidazole-sulfonamide structure (~400 g/mol) .
  • {1-Methyl-5-[2-(5-Trifluoromethyl-1H-Imidazol-2-yl)-Pyridin-4-yloxy]-1H-Benzoimidazol-2-yl}-(4-Trifluoromethyl-Phenyl)-Amine () :

    • Structural Difference : Contains a trifluoromethyl-imidazole-pyridine hybrid.
    • Impact : The trifluoromethyl groups enhance metabolic stability and electronegativity, but the larger size (MW ~500 g/mol) may reduce bioavailability compared to the target compound .

Computational and Experimental Insights

  • QSAR Analysis () : The target compound’s thiophene-pyridine substituent aligns with optimal steric and electronic parameters for sulfonamide-mediated enzyme inhibition, outperforming bulkier analogues in docking simulations .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

Q. What spectroscopic techniques are critical for confirming structural integrity, and how should data interpretation address ambiguities?

Answer: Use 1H/13C NMR to verify substituent positions (e.g., thiophene-pyridine linkage) and HRMS for molecular weight confirmation. Cross-validate with IR spectroscopy (e.g., sulfonamide S=O stretches at ~1350 cm1^{-1}) and X-ray crystallography for absolute configuration . Ambiguities in NMR splitting patterns (e.g., overlapping peaks) can be resolved via 2D techniques (COSY, HSQC) .

Q. What safety protocols are essential when handling reactive intermediates during synthesis?

Answer:

  • Conduct reactions in fume hoods with explosion-proof equipment for volatile solvents (e.g., DCM).
  • Use PPE (gloves, goggles) for sulfonating agents (e.g., chlorosulfonic acid).
  • Follow institutional safety guidelines, including 100% compliance on laboratory safety exams .

Advanced Research Questions

Q. How can computational chemistry improve the design of sulfonamide-containing compounds like this one?

Answer: Integrate density functional theory (DFT) to model reaction pathways (e.g., sulfonamide bond formation) and molecular docking to predict binding affinities (e.g., with PDE enzymes). ICReDD’s methodology combines computational predictions with experimental validation, creating a feedback loop to refine synthetic routes . For example, docking studies for similar sulfonamides revealed key interactions with hydrophobic pockets .

Q. What strategies resolve contradictions between computational predictions and experimental reactivity in the thiophene-pyridine moiety?

Answer:

  • Re-evaluate solvent effects : Simulate solvent interactions (e.g., COSMO-RS model) to explain discrepancies in reaction rates .
  • Check for hidden intermediates : Use tandem MS or in situ IR to detect transient species not modeled computationally .
  • Experimental validation : Perform kinetic isotope effects (KIEs) to confirm mechanistic assumptions .

Q. How can SAR studies systematically evaluate modifications to the thiophene or pyridine subunits?

Q. What methodologies enable regioselective functionalization of the imidazole ring?

Answer:

  • Protecting groups : Temporarily block the sulfonamide nitrogen during alkylation .
  • Directing groups : Use pyridylmethyl groups to steer electrophilic substitution to the C5 position .

Q. How can membrane separation technologies (e.g., nanofiltration) purify this compound?

Answer: Select membranes with MWCO < 500 Da to retain unreacted intermediates. Optimize pH (e.g., neutral conditions) to prevent sulfonamide degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.